5-(furan-2-yl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, a phenyl group, a piperidine moiety, and a triazole-thione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-furyl hydrazine with phenyl isothiocyanate to form the intermediate hydrazinecarbothioamide. This intermediate is then reacted with piperidine and formaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the triazole-thione moiety can yield triazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Triazole derivatives.
Substitution: Substituted phenyl and furan derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with various molecular targets. The triazole-thione moiety can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-(2-FURYL)-1-METHYL-1H-IMIDAZOLE: This compound shares the furan ring but has an imidazole instead of a triazole-thione moiety.
1-METHYL-5-(2-THIENYL)-1H-IMIDAZOLE: Similar structure with a thiophene ring instead of a furan ring.
2-(2-FURYL)-1-METHYLIMIDAZOLE: Another furan-containing compound with an imidazole ring.
Uniqueness
5-(2-FURYL)-4-PHENYL-2-(PIPERIDINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to the presence of the triazole-thione moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C18H20N4OS |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C18H20N4OS/c24-18-21(14-20-11-5-2-6-12-20)19-17(16-10-7-13-23-16)22(18)15-8-3-1-4-9-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
InChI Key |
BOKVWOAMSKLBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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